molecular formula C16H16ClNO3 B2997624 (5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone CAS No. 878717-25-0

(5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Cat. No.: B2997624
CAS No.: 878717-25-0
M. Wt: 305.76
InChI Key: CJHUCDGEZFWDIL-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylfuran ring, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-14(16(19)18-6-8-20-9-7-18)10-15(21-11)12-2-4-13(17)5-3-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHUCDGEZFWDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves the coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone. This process is often catalyzed by palladium, which facilitates the coupling reaction under controlled conditions . The reaction conditions usually include the use of solvents such as dimethylformamide (DMF) and the presence of a base to neutralize the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Chlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the morpholino group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .

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